Cleistanthin is a natural compound derived from various species of the plant genus Cleistanthus, which belongs to the family Euphorbiaceae. This compound has garnered attention due to its potential pharmacological properties, particularly its cytotoxic effects against cancer cells and its role as an inhibitor of vacuolar H+-ATPase. Cleistanthin has been studied for its structural characteristics and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Cleistanthin is primarily extracted from the leaves and stems of Cleistanthus species, which are found in tropical regions. The classification of Cleistanthin falls under the category of glycosides, specifically as a type of diphyllin glycoside. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of Cleistanthin has been explored through various methods, often involving the glycosylation of diphyllin. One notable approach detailed in research involves the use of specific reagents to facilitate glycosylation reactions that yield Cleistanthin derivatives with enhanced biological activity.
Cleistanthin possesses a complex molecular structure characterized by a benzofuran backbone attached to sugar moieties. The specific arrangement of functional groups contributes to its biological activity.
Cleistanthin can undergo various chemical reactions, including hydrolysis, which can lead to the release of diphyllin and sugar components. These reactions are essential for understanding its stability and reactivity under physiological conditions.
The mechanism by which Cleistanthin exerts its cytotoxic effects involves the inhibition of vacuolar H+-ATPase, an enzyme crucial for maintaining cellular pH and membrane potential in cancer cells. By disrupting these processes, Cleistanthin induces apoptosis in tumor cells.
Cleistanthin has promising applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its potential uses include:
Cleistanthus collinus (Roxb.) Benth. ex Hook. f. (family Euphorbiaceae/Phyllanthaceae) is the primary botanical source of cleistanthin A and B, though trace amounts occur in related Cleistanthus species. This shrub is indigenous to tropical regions of Africa, India, Sri Lanka, and Malaysia. Ethnobotanical records indicate traditional use of leaf preparations for septic wound cleansing, fungal/bacterial infections, and agricultural pest control, despite its notorious toxicity for suicidal purposes in rural South India. The plant's contradictory ethnopharmacology—featuring both therapeutic applications and acute toxicity—stems from its principal bioactive constituents: the arylnaphthalene lignan lactones cleistanthin A and B [1] [4].
Cleistanthin A (C₃₁H₃₄O₁₂; MW 598.6 g/mol) and cleistanthin B (C₃₀H₃₂O₁₂; MW 584.6 g/mol) are diphyllin glycosides classified as aryl naphthalene lignan lactones. Their core structure consists of a naphthalene scaffold with a lactone ring and sugar moieties. Cleistanthin A contains a β-D-glucopyranose unit at C-4 and a β-D-apiofuranose-(1→2)-β-D-glucopyranose disaccharide at C-6. Cleistanthin B differs by lacking the terminal apiose residue, possessing only a glucose moiety at C-6 [1] [9]. This structural variation critically influences their bioactivity profiles and polarity-dependent separation behavior.
Table 1: Structural Features of Cleistanthin A and B
Feature | Cleistanthin A | Cleistanthin B |
---|---|---|
Molecular Formula | C₃₁H₃₄O₁₂ | C₃₀H₃₂O₁₂ |
Molecular Weight | 598.6 g/mol | 584.6 g/mol |
Glycosylation | Disaccharide (glucose + apiose) at C-6 | Monosaccharide (glucose) at C-6 |
Lactone Position | C-1/C-2 | C-1/C-2 |
UV λₘₐₓ (nm) | 254, 334 (in methanol) | 252, 330 (in methanol) |
Cleistanthin biosynthesis proceeds via the phenylpropanoid pathway, initiated from phenylalanine:
Figure: Proposed Biosynthetic PathwayPhenylalanine → Cinnamic acid → p-Coumaric acid → Ferulic acid → Coniferyl alcohol → Pinoresinol → Lariciresinol → Secoisolariciresinol → Matairesinol → Yatein → Diphyllin → Cleistanthin B (Glc addition) → Cleistanthin A (Api-Glc addition)
Sample Preparation: C. collinus leaves are shade-dried (15 days), pulverized, and defatted with n-hexane (48h). Acetone maceration (7 days) of the marc yields a crude extract (431g from 4kg powder) [1].
Flash Chromatography:
Alternative Techniques:
Table 2: Comparison of Isolation Techniques
Method | Time | Purity (%) | Yield (%) | Scalability |
---|---|---|---|---|
Reverse-Phase Flash | 80 min/run | >95 | 1.5 | Industrial |
Alumina CC | 48 h | 80–85 | 0.8 | Lab-scale |
Preparative HPLC | 30 min/run | >99 | 1.2 | Pilot-scale |
NMR Spectroscopy (600 MHz, CDCl₃):
FT-IR Spectroscopy (KBr pellet):
UV-Vis Spectroscopy:
ESI-MS/MS:
Table 3: Diagnostic Spectroscopic Signatures
Technique | Cleistanthin A Key Peaks | Cleistanthin B Key Peaks |
---|---|---|
¹H-NMR | δ 4.65 (Api H-1), 5.05 (Glc H-1) | δ 5.10 (Glc H-1); no apiose signals |
¹³C-NMR | 108.9 ppm (Api C-1), 103.2 ppm (Glc C-1) | 102.8 ppm (Glc C-1) |
FT-IR | 1765 cm⁻¹ (lactone), 1160 cm⁻¹ (apiose C-O) | 1765 cm⁻¹ (lactone); no 1160 cm⁻¹ band |
ESI-MS/MS | 599 → 437 → 275 | 585 → 423 → 275 |
Pharmacological Mechanisms of Action
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7